

# Spectroscopic Profile of 2-Ethyl-2-methylbutanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 2-Ethyl-2-methylbutanoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Ethyl-2-methylbutanoic acid** (CAS No: 19889-37-3), a methyl-branched fatty acid.<sup>[1]</sup> Due to the limited public availability of complete experimental spectra, this document outlines the expected spectroscopic characteristics based on established principles and references available data from public repositories.

## Molecular Structure and Properties

- IUPAC Name: **2-Ethyl-2-methylbutanoic acid**<sup>[1]</sup>
- Synonyms: 2-Ethyl-2-methylbutyric acid, 2-Methyl-2-ethylbutanoic acid<sup>[1][2]</sup>
- Molecular Formula: C<sub>7</sub>H<sub>14</sub>O<sub>2</sub><sup>[1]</sup>
- Molecular Weight: 130.18 g/mol <sup>[1]</sup>
- Chemical Structure:

## Spectroscopic Data Summary

The following tables summarize the expected and referenced spectroscopic data for **2-Ethyl-2-methylbutanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): Experimental data for the proton NMR of **2-Ethyl-2-methylbutanoic acid** is not readily available in the public domain. The expected chemical shifts and multiplicities are predicted based on the molecular structure.

Assignment	Expected Chemical Shift (ppm)	Expected Multiplicity	Integration
-COOH	10.0 - 13.0	Singlet (broad)	1H
-CH <sub>2</sub> - (Ethyl)	~1.5 - 1.7	Quartet	4H
-CH <sub>3</sub> (Methyl)	~1.1 - 1.3	Singlet	3H
-CH <sub>3</sub> (Ethyl)	~0.8 - 1.0	Triplet	6H

<sup>13</sup>C NMR (Carbon NMR): A reference to a <sup>13</sup>C NMR spectrum is available in public databases. [\[1\]](#)

Assignment	Expected Chemical Shift (ppm)
-COOH	~180 - 185
Quaternary C	~45 - 55
-CH <sub>2</sub> -	~25 - 35
-CH <sub>3</sub> (on Quaternary C)	~20 - 30
-CH <sub>3</sub> (Ethyl)	~5 - 15
Note:	Specific peak values are not publicly available.

## Infrared (IR) Spectroscopy

An FTIR spectrum is referenced in the PubChem database, obtained on a Bruker IFS 85 instrument.[\[1\]](#) The expected characteristic absorption bands for a carboxylic acid are as follows:

Vibrational Mode	Expected Absorption Range (cm <sup>-1</sup> )	Intensity
O-H stretch (Carboxylic acid dimer)	2500 - 3300	Broad, Strong
C-H stretch (Aliphatic)	2850 - 3000	Medium to Strong
C=O stretch (Carbonyl)	1700 - 1725	Strong
C-O stretch	1210 - 1320	Medium
O-H bend	920 - 950	Broad, Medium
Note:	Specific peak values are not publicly available.	

## Mass Spectrometry (MS)

GC-MS data for **2-Ethyl-2-methylbutanoic acid** is available from the NIST Mass Spectrometry Data Center.[\[1\]](#)

m/z	Interpretation
130	[M] <sup>+</sup> (Molecular Ion)
115	[M - CH <sub>3</sub> ] <sup>+</sup>
101	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
85	[M - COOH] <sup>+</sup> or [M - C <sub>2</sub> H <sub>5</sub> - H <sub>2</sub> O] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
45	[COOH] <sup>+</sup>
Note:	This represents a potential fragmentation pattern. The base peak and relative intensities are not publicly available.

## Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra are not publicly available. The following are generalized protocols for the spectroscopic analysis of carboxylic acids.

## NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Ethyl-2-methylbutanoic acid** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. The spectral width should be sufficient to cover the range of 0-15 ppm. The number of scans will depend on the sample concentration.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is required. A larger number of scans is typically necessary to achieve a good signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

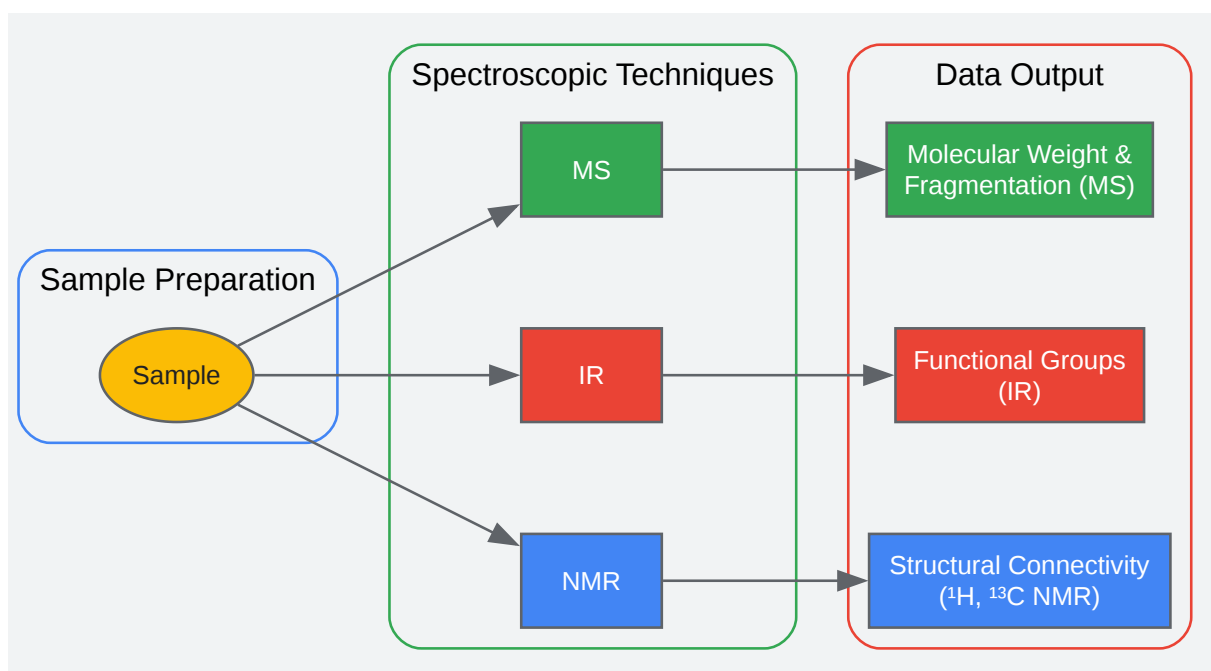
## FTIR Spectroscopy

- **Sample Preparation:** For a liquid sample like **2-Ethyl-2-methylbutanoic acid**, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g.,  $\text{CCl}_4$ ) can be analyzed in a liquid cell.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum in the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum of the empty sample holder or the solvent is recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (GC-MS)

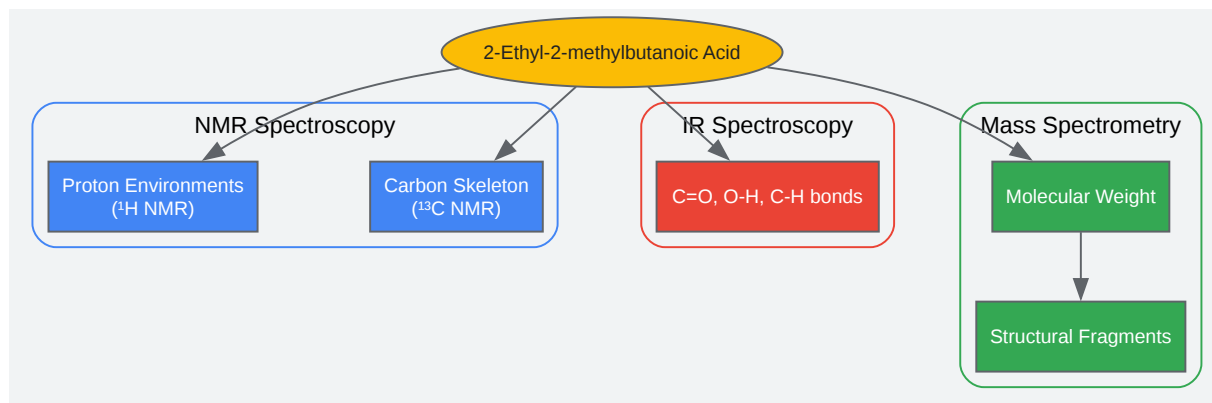
- **Sample Preparation:** Dilute the sample in a volatile organic solvent (e.g., dichloromethane or methanol).
- **Instrumentation:** Employ a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
- **Chromatographic Separation:** Inject the sample into the GC. The GC column (e.g., a nonpolar capillary column) separates the components of the sample based on their boiling points and interactions with the stationary phase.
- **Ionization:** As the compound elutes from the GC column, it enters the MS ion source. Electron Ionization (EI) is a common method for this type of analysis.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of each ion at a specific  $m/z$ , generating a mass spectrum.

## Visualizations



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Caption: Workflow of Spectroscopic Analysis.



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Caption: Information Derived from Spectroscopic Techniques.

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## References

- 1. 2-Ethyl-2-methylbutyric acid |  $\text{C}_7\text{H}_{14}\text{O}_2$  | CID 29846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butanoic acid, 2-ethyl-2-methyl- [webbook.nist.gov]
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